molecular formula C15H10ClN3 B12983141 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine

4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine

Cat. No.: B12983141
M. Wt: 267.71 g/mol
InChI Key: CBLPKHWBQDNZQA-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 6-position, and a pyridin-2-yl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-aminopyridine, benzaldehyde, and 4-chlorobenzaldehyde.

    Cyclization Reaction: The intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.

    Substitution Reactions: The chloro, phenyl, and pyridin-2-yl groups are introduced through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

  • 4-Chloro-6-phenyl-2-(pyridin-3-yl)pyrimidine
  • 4-Chloro-6-phenyl-2-(pyridin-4-yl)pyrimidine
  • 4-Chloro-6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine

Comparison: 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The position of the pyridinyl group can significantly influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C15H10ClN3

Molecular Weight

267.71 g/mol

IUPAC Name

4-chloro-6-phenyl-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C15H10ClN3/c16-14-10-13(11-6-2-1-3-7-11)18-15(19-14)12-8-4-5-9-17-12/h1-10H

InChI Key

CBLPKHWBQDNZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl

Origin of Product

United States

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